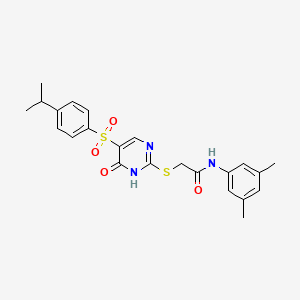

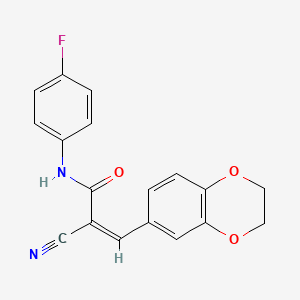

![molecular formula C12H12Cl2N2OS B2511713 N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide CAS No. 1385431-43-5](/img/structure/B2511713.png)

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide

The compound N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as opioid kappa agonist properties , antibacterial and anti-enzymatic potential , antiviral activities , and COX-2 inhibition . These studies suggest that the compound may also possess interesting biological properties that could be explored in future research.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Similarly, the synthesis of opioid kappa agonists involves the use of chiral amino acids to introduce various substituents . These methods could potentially be adapted for the synthesis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and quantum chemical calculations . For example, vibrational spectroscopic signatures are used to identify the presence of specific functional groups and to understand the effect of rehybridization and hyperconjugation on the molecule . The molecular docking studies provide insights into the potential biological interactions of these compounds . These techniques could be employed to analyze the molecular structure of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the solvent environment and the presence of substituents on the aromatic ring . The electronic properties such as HOMO-LUMO gap and Fukui function can provide information about the reactivity of these compounds . Additionally, the conformational preferences of these molecules can affect their reactivity and interactions with biological targets . Understanding these aspects can help predict the chemical reactions that N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their vibrational spectra, dipole moments, and conformational stability, are crucial for understanding their behavior in different environments . The polarity and solubility of these compounds can affect their biological availability and interactions . The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are also important for evaluating the drug-likeness of these compounds . These properties would be relevant for N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide as well.

Applications De Recherche Scientifique

Electronic and Biological Interactions of Similar Compounds

- A study investigated the structural parameter, electron behavior, wave function, and biological properties of a related compound using various computational methods. This research highlighted the compound's interactions in polar liquids and potential for fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Anticancer Drug Synthesis and Analysis

- Another research focused on the synthesis, structure, and molecular docking analysis of an anticancer drug related to N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide. This study confirmed the anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Heterocyclic Synthesis for Biological Applications

- Research into arylmethylenecyanothioacetamide, which shares a functional group with the compound , demonstrates its use in synthesizing pyridines and thieno[2,3-b]pyridine derivatives, indicating potential for pharmaceutical development and biological research applications (Elgemeie et al., 1988).

Metabolism and Environmental Impact

- A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential environmental and health impacts of related compounds, which may offer insight into safety and regulatory considerations for similar chemicals (Coleman et al., 2000).

Biodegradation Mechanisms

- An examination of the N-Deethoxymethylation of acetochlor by Rhodococcus sp. reveals the enzymatic degradation mechanisms of chloroacetamide herbicides, offering perspectives on bioremediation strategies for environmental management of related compounds (Wang et al., 2015).

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2OS/c1-8(18-7-12(17)16-5-4-15)9-2-3-10(13)11(14)6-9/h2-3,6,8H,5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAZFBUYPHBADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)SCC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

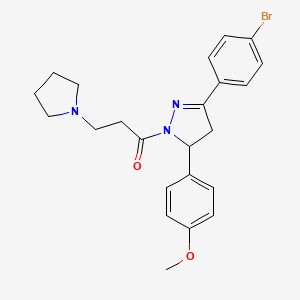

![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)

![5-chloro-N-[4-(dimethylamino)-2-methylphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2511634.png)

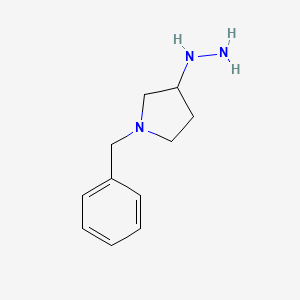

![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)

![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)

![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)

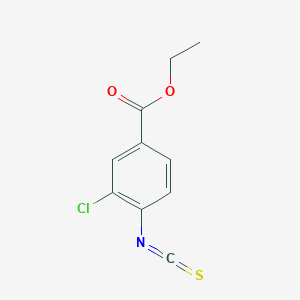

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)